2-Aminobenzo[d]oxazol-6-ol
CAS No.: 1806576-91-9
Cat. No.: VC4608541
Molecular Formula: C7H6N2O2
Molecular Weight: 150.137
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1806576-91-9 |
|---|---|
| Molecular Formula | C7H6N2O2 |
| Molecular Weight | 150.137 |
| IUPAC Name | 2-amino-1,3-benzoxazol-6-ol |
| Standard InChI | InChI=1S/C7H6N2O2/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3,10H,(H2,8,9) |
| Standard InChI Key | DHVVLFDEVIVGAO-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1O)OC(=N2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Aminobenzo[d]oxazol-6-ol (molecular formula: C₇H₆N₂O₂) features a bicyclic structure comprising a benzene ring fused to an oxazole ring. The oxazole moiety contains an oxygen atom at position 1 and a nitrogen atom at position 3, with an amino group (-NH₂) at position 2 and a hydroxyl group (-OH) at position 6 of the benzene ring. This arrangement confers unique electronic properties, as the electron-donating amino and hydroxyl groups influence the compound’s solubility, acidity, and reactivity .
Physicochemical Characteristics
While direct experimental data for 2-Aminobenzo[d]oxazol-6-ol are scarce, properties can be extrapolated from structurally related compounds:
The hydroxyl group at position 6 enhances hydrophilicity compared to non-hydroxylated analogs, potentially improving aqueous solubility. The amino group at position 2 facilitates participation in condensation and nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis .
Synthesis and Characterization
Synthetic Routes
Two primary strategies dominate the synthesis of 2-aminobenzoxazole derivatives, which can be adapted for 2-Aminobenzo[d]oxazol-6-ol:
Cyclization of o-Aminophenols
This method involves reacting o-aminophenol derivatives with electrophilic cyanating agents. For example, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of BF₃·Et₂O as a Lewis acid catalyst yields 2-aminobenzoxazoles . Adapting this protocol to 6-hydroxy-o-aminophenol would theoretically produce the target compound:
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Reaction Setup: 6-Hydroxy-o-aminophenol (1 equiv) and NCTS (1.5 equiv) are dissolved in 1,4-dioxane.
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Catalysis: BF₃·Et₂O (2 equiv) is added to activate the cyanating agent.
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Cyclization: Refluxing the mixture for 24–30 hours induces cyclization, followed by neutralization with NaHCO₃ and purification via column chromatography .
This method is advantageous due to its operational simplicity and use of nonhazardous reagents, achieving yields of 70–85% for analogous compounds .
Spectroscopic Characterization
Key spectroscopic features of benzoxazole derivatives include:
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¹H NMR: Aromatic protons resonate between δ 6.8–7.4 ppm, with the hydroxyl proton appearing as a broad singlet near δ 5.5–6.0 ppm .
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¹³C NMR: The oxazole ring carbons typically show signals at δ 160–165 ppm (C-2) and δ 140–150 ppm (C-4 and C-5) .
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 150.13 [M+H]⁺ .
Comparative Analysis with Related Compounds
4-Hydroxy-2-aminobenzoxazol
This positional isomer lacks the 6-hydroxy group, altering its electronic distribution and biological activity. Comparative studies suggest that the 6-hydroxy derivative may exhibit enhanced solubility and antioxidant capacity .
2-Phenylbenzo[d]oxazol-6-ol
The phenyl substituent at position 2 increases lipophilicity, reducing aqueous solubility compared to the amino-substituted analog . This highlights the amino group’s role in balancing hydrophilicity and reactivity.
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